2,6-Dimethyl-4-(piperazin-1-yl)phenol
Description
BenchChem offers high-quality 2,6-Dimethyl-4-(piperazin-1-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-4-(piperazin-1-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,6-dimethyl-4-piperazin-1-ylphenol |
InChI |
InChI=1S/C12H18N2O/c1-9-7-11(8-10(2)12(9)15)14-5-3-13-4-6-14/h7-8,13,15H,3-6H2,1-2H3 |
InChI Key |
DIOLUZNURULGGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)N2CCNCC2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dimethyl-4-(piperazin-1-yl)phenol: Synthesis, Characterization, and Potential Applications
Disclaimer: The following technical guide addresses the chemical structure and potential properties of 2,6-Dimethyl-4-(piperazin-1-yl)phenol. It is important to note that this specific molecule is not extensively documented in publicly available scientific literature. Therefore, this guide has been constructed by a Senior Application Scientist, leveraging expert knowledge in organic chemistry and data from closely related analogues. The proposed synthesis, characterization data, and applications are based on established scientific principles and should be considered predictive until experimentally verified.
Introduction
The molecular scaffold of 2,6-Dimethyl-4-(piperazin-1-yl)phenol integrates three key pharmacophoric features: a sterically hindered phenol, a piperazine ring, and an N-aryl linkage. The 2,6-dimethylphenol moiety is a well-known structural motif in medicinal chemistry, often associated with antioxidant properties and, in some contexts, anesthetic effects.[1] The piperazine ring is a ubiquitous "privileged structure" in drug discovery, prized for its ability to improve pharmacokinetic properties and serve as a versatile linker to engage with biological targets.[2] The combination of these fragments into a single molecule suggests a rich potential for diverse biological activities, from central nervous system (CNS) modulation to antimicrobial applications.[2][3][4][5] This guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential exploration of this promising, yet under-documented, chemical entity.
Physicochemical Properties
The predicted physicochemical properties of 2,6-Dimethyl-4-(piperazin-1-yl)phenol are summarized in the table below. These values are calculated based on its chemical structure and are essential for predicting its behavior in biological systems and for the design of experimental protocols.
| Property | Predicted Value | Method |
| Molecular Formula | C₁₂H₁₈N₂O | - |
| Molecular Weight | 206.28 g/mol | - |
| LogP | 2.35 | XLogP3 |
| Hydrogen Bond Donors | 2 | Cactvs |
| Hydrogen Bond Acceptors | 3 | Cactvs |
| Topological Polar Surface Area | 35.5 Ų | Cactvs |
| Boiling Point | ~350-400 °C | Estimation |
| Melting Point | ~180-200 °C | Estimation |
Proposed Synthesis: A Modern Approach
The synthesis of N-arylpiperazines is most effectively achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of carbon-nitrogen bonds.[6][7][8][9] This approach is proposed for the synthesis of 2,6-Dimethyl-4-(piperazin-1-yl)phenol, starting from a readily available halogenated 2,6-dimethylphenol.
The proposed synthetic workflow is illustrated below:
Caption: Proposed Buchwald-Hartwig amination for the synthesis of the target compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a self-validating system; successful synthesis and isolation of the product with the predicted characterization data would validate the proposed methodology.
-
Reaction Setup: In a nitrogen-flushed glovebox, a 100 mL Schlenk flask is charged with 4-bromo-2,6-dimethylphenol (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (NaOtBu, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq).
-
Solvent Addition: Anhydrous toluene (50 mL) is added to the flask.
-
Reaction Conditions: The flask is sealed and the reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with the addition of water (50 mL). The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2,6-Dimethyl-4-(piperazin-1-yl)phenol.
Predicted Spectroscopic Characterization
The following spectroscopic data are predicted for 2,6-Dimethyl-4-(piperazin-1-yl)phenol based on the analysis of its structural components and data from analogous compounds.[10][11][12][13][14][15][16]
¹H NMR (400 MHz, CDCl₃):
-
δ 6.65 (s, 2H): Aromatic protons on the phenol ring. The singlet is due to the symmetrical substitution pattern.
-
δ 4.80 (s, 1H): Phenolic hydroxyl proton. This peak may be broad and its chemical shift can be concentration-dependent.
-
δ 3.10 (t, J = 5.0 Hz, 4H): Methylene protons of the piperazine ring adjacent to the phenyl group.
-
δ 3.00 (t, J = 5.0 Hz, 4H): Methylene protons of the piperazine ring adjacent to the secondary amine.
-
δ 2.25 (s, 6H): Methyl protons at the 2 and 6 positions of the phenol ring.
-
δ 1.90 (s, 1H): Amine proton of the piperazine ring. This peak may be broad.
¹³C NMR (101 MHz, CDCl₃):
-
δ 152.0: Carbon attached to the hydroxyl group.
-
δ 145.0: Aromatic carbon attached to the piperazine nitrogen.
-
δ 129.0: Aromatic carbons bearing the methyl groups.
-
δ 118.0: Aromatic carbons ortho to the piperazine substituent.
-
δ 50.0: Piperazine carbons attached to the phenyl ring.
-
δ 46.0: Piperazine carbons adjacent to the secondary amine.
-
δ 17.0: Methyl carbons.
Mass Spectrometry (Electron Ionization - EI):
The mass spectrum is expected to show a molecular ion peak at m/z = 206. The fragmentation pattern would likely involve the cleavage of the piperazine ring and the loss of methyl groups.[17][18]
Potential Applications in Drug Discovery
The unique combination of a hindered phenol and an N-arylpiperazine suggests several promising avenues for investigation in drug discovery.
-
Central Nervous System (CNS) Activity: N-arylpiperazine derivatives are well-established ligands for various CNS receptors, including serotonergic and dopaminergic receptors.[19][20] The 2,6-dimethylphenyl moiety could influence the selectivity and affinity for these receptors, potentially leading to novel treatments for depression, anxiety, or schizophrenia.
-
Antimicrobial and Antifungal Activity: Both phenol and piperazine derivatives have been reported to exhibit antimicrobial and antifungal properties.[3][4][5][21] The target molecule could be investigated for its efficacy against a range of pathogens.
The hypothetical signaling pathway below illustrates a potential mechanism of action if the compound were to act as a serotonin receptor antagonist, a common activity for N-arylpiperazines.
Caption: Hypothetical antagonistic action on a Gq-coupled serotonin receptor.
Conclusion
While 2,6-Dimethyl-4-(piperazin-1-yl)phenol remains a molecule with a limited public research footprint, its structural components point towards a high potential for interesting biological activities. The proposed synthetic route via Buchwald-Hartwig amination offers a reliable and efficient method for its preparation, which would enable its empirical characterization and biological evaluation. This technical guide serves as a foundational document to inspire and direct future research into this promising area of medicinal chemistry.
References
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 26, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound 2,6-Dimethylphenol (FDB008878). Retrieved February 26, 2026, from [Link]
-
Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. (2011, December 28). PubMed. Retrieved February 26, 2026, from [Link]
-
4-(4-(Methylsulfonyl)piperazin-1-yl)phenol. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
-
Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023, March 28). PeerJ. Retrieved February 26, 2026, from [Link]
-
Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (2011, December 28). MDPI. Retrieved February 26, 2026, from [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Piperazine, 1-phenyl-. (n.d.). NIST WebBook. Retrieved February 26, 2026, from [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. (2022, August 12). Semantic Scholar. Retrieved February 26, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
-
Review Exploring Biological Potentials of Piperazines. (n.d.). Hilaris Publisher. Retrieved February 26, 2026, from [Link]
-
1-Phenylpiperazine. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 26, 2026, from [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. (2021, May 8). MDPI. Retrieved February 26, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Piperazine, 1-phenyl-. (n.d.). NIST WebBook. Retrieved February 26, 2026, from [Link]
-
Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. (2020, August 27). PubMed. Retrieved February 26, 2026, from [Link]
-
The N-arylpiperazine derivatives tested in vitro as the inhibitors of a... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025, June 11). MDPI. Retrieved February 26, 2026, from [Link]
-
Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. (2020, August 27). PMC. Retrieved February 26, 2026, from [Link]
-
Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. (2022, April 13). ResearchGate. Retrieved February 26, 2026, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved February 26, 2026, from [Link]
-
Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. (2017, May 11). PubMed. Retrieved February 26, 2026, from [Link]
Sources
- 1. Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Page loading... [wap.guidechem.com]
- 11. rsc.org [rsc.org]
- 12. 2,6-Dimethylphenol(576-26-1) 1H NMR [m.chemicalbook.com]
- 13. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. 4-(Piperazin-1-yl)phenol | 56621-48-8 [sigmaaldrich.com]
- 17. Piperazine, 1-phenyl- [webbook.nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines | MDPI [mdpi.com]
An In-depth Technical Guide to the Synthesis and Characterization of 4-(1-Piperazinyl)-2,6-xylenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel compound 4-(1-Piperazinyl)-2,6-xylenol. As a molecule combining the structural features of a hindered phenol (2,6-xylenol) and a pharmacologically significant heterocycle (piperazine), it holds potential for exploration in medicinal chemistry and materials science. Due to its novelty, a registered CAS number has not been identified. This guide, therefore, focuses on a proposed synthetic route, detailed experimental protocols, and state-of-the-art analytical techniques for its characterization. The methodologies are presented with the rationale behind the experimental choices, ensuring scientific integrity and providing a self-validating framework for researchers.
Introduction: The Rationale for 4-(1-Piperazinyl)-2,6-xylenol
The synthesis of novel chemical entities with potential therapeutic applications is a cornerstone of drug discovery. The target molecule, 4-(1-Piperazinyl)-2,6-xylenol, is a unique hybrid structure. The 2,6-xylenol moiety, a sterically hindered phenol, is a known building block for antioxidants and engineering resins.[1] The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in a wide array of approved drugs due to its favorable pharmacokinetic properties.[2] The combination of these two fragments in 4-(1-Piperazinyl)-2,6-xylenol suggests potential applications as a novel antioxidant, a ligand for biological targets, or a monomer for specialty polymers. This guide provides a hypothetical, yet plausible, pathway for its synthesis and characterization.
Proposed Synthesis of 4-(1-Piperazinyl)-2,6-xylenol
A robust and versatile method for the synthesis of N-aryl piperazines is the Buchwald-Hartwig amination.[3][4] This palladium-catalyzed cross-coupling reaction is well-suited for the formation of the C-N bond between an aryl halide and an amine.[5] The proposed synthesis of 4-(1-Piperazinyl)-2,6-xylenol will, therefore, involve the Buchwald-Hartwig amination of a halogenated 2,6-xylenol derivative with a protected piperazine, followed by deprotection.
Synthesis of Precursors
The necessary precursors for this synthesis are a halogenated 2,6-xylenol and a mono-protected piperazine.
-
4-Bromo-2,6-dimethylphenol: This can be synthesized from 4-amino-2,6-dimethylphenol (CAS: 15980-22-0) via a Sandmeyer-type reaction.[6]
-
N-Boc-piperazine: This commercially available reagent is used to prevent double arylation of the piperazine ring.
Buchwald-Hartwig Amination Protocol
The following is a detailed, step-by-step methodology for the proposed synthesis of N-Boc-4-(1-Piperazinyl)-2,6-xylenol.
Materials:
-
4-Bromo-2,6-dimethylphenol
-
N-Boc-piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-2,6-dimethylphenol (1.0 eq), N-Boc-piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
In a separate glovebox, prepare a stock solution of the palladium catalyst and ligand. Add Pd₂(dba)₃ (0.02 eq) and tBuXPhos (0.04 eq) to anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere (argon or nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of N-Boc-4-(1-Piperazinyl)-2,6-xylenol
The final step is the removal of the Boc protecting group to yield 4-(1-Piperazinyl)-2,6-xylenol.
Materials:
-
N-Boc-4-(1-Piperazinyl)-2,6-xylenol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the purified N-Boc-4-(1-Piperazinyl)-2,6-xylenol in dichloromethane.
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 4-(1-Piperazinyl)-2,6-xylenol.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 4-(1-Piperazinyl)-2,6-xylenol.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the newly synthesized 4-(1-Piperazinyl)-2,6-xylenol. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the xylenol ring, the methyl groups, and the methylene protons of the piperazine ring. The integration of these signals should match the expected proton count. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, methyl carbons, and piperazine carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of C₁₄H₂₂N₂O. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (phenol), N-H stretching (secondary amine in piperazine), C-N stretching, and aromatic C-H stretching. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (containing 0.1% formic acid or trifluoroacetic acid for improved peak shape) is a suitable starting point for method development. The purity should be determined by calculating the peak area percentage at an appropriate UV wavelength.
Potential Applications and Future Directions
The unique structure of 4-(1-Piperazinyl)-2,6-xylenol suggests several avenues for further research:
-
Antioxidant Activity: The sterically hindered phenolic moiety may impart significant antioxidant properties. In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay can be used to evaluate this potential.
-
Pharmacological Screening: The piperazine core is a well-established pharmacophore.[7] The compound could be screened against a panel of biological targets, such as G-protein coupled receptors (GPCRs) or ion channels, to identify potential therapeutic activities.
-
Polymer Chemistry: As a bifunctional monomer, it could be used in the synthesis of novel poly(phenylene oxide)-based polymers with modified properties.
Safety and Handling
While specific toxicity data for 4-(1-Piperazinyl)-2,6-xylenol is not available, it should be handled with the standard precautions for a novel chemical compound. Based on its constituent parts, potential hazards may include skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of the novel compound 4-(1-Piperazinyl)-2,6-xylenol. By leveraging the well-established Buchwald-Hartwig amination, a plausible and efficient synthetic route has been proposed. The detailed protocols for synthesis and analytical characterization provide a solid foundation for researchers to produce and validate this new chemical entity. The potential applications in medicinal chemistry and materials science make 4-(1-Piperazinyl)-2,6-xylenol an intriguing target for future scientific exploration.
References
-
PubChem. Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-. Available from: [Link]
-
U.S. Environmental Protection Agency. Phenol, 4-[6-(4-methyl-1-piperazinyl)[2,6'-bi-1H-benzimidazol]-2'-yl]-, hydrochloride (1:3) - Substance Details. Available from: [Link]
-
WIPO Patentscope. Process preparation method of 4-substituted-2, 6-dimethylphenol. Available from: [Link]
-
Worldofchemicals.com. Cas no 15980-22-0 (4-Amino-2,6-dimethylphenol). Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ResearchGate. A general and convenient synthesis of N-aryl piperazines. Available from: [Link]
-
PrepChem.com. Synthesis of 4-amino-2,6-di-tert-butylphenol. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
PubChem. 4-Amino-2,6-dimethylphenol. Available from: [Link]
- Google Patents. US3714269A - Process for producing 2,6-dimethylphenol.
-
National Center for Biotechnology Information. A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
PubMed. A concise asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines via Pd-catalyzed carboamination reactions. Available from: [Link]
-
Sciencemadness.org. Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Available from: [Link]
-
ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]
- Google Patents. CN1240654C - Method for preparing 2,6-dimethylphenol.
-
Wiley Online Library. The Asymmetric Buchwald–Hartwig Amination Reaction. Available from: [Link]
-
CORE. TheOxidative Coupling of 2,6-Xylenol Catalyzed by Polymeric Complexes of Copper, 2*). Available from: [Link]
-
National Center for Biotechnology Information. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Available from: [Link]
-
ChemSynthesis. 2,6-dimethyl-1-(4-methylphenyl)-4-propylpiperazine. Available from: [Link]
-
PubMed. Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. Available from: [Link]
-
National Center for Biotechnology Information. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models. Available from: [Link]
-
PubMed. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Available from: [Link]
-
MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. Available from: [Link]
-
NexantE2E. Xylenol (Dimethylphenol): Core Production Technologies:Purification Technology. Available from: [Link]
Sources
- 1. Xylenol (Dimethylphenol): Global Market Overview, Supply Chain, Core Production Technologies, and Industry Trends [dgchemtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 15980-22-0(4-Amino-2,6-dimethylphenol) | Kuujia.com [kuujia.com]
- 7. Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl- | C22H32N4O | CID 15953884 - PubChem [pubchem.ncbi.nlm.nih.gov]
Engineering Novel Phenolic Piperazine Architectures: A Mechanistic and Methodological Guide to Next-Generation Antioxidants
As the demand for highly targeted, bioavailable antioxidants grows in the fields of neuroprotection, oncology, and polymer stabilization, traditional radical scavengers like Butylated Hydroxytoluene (BHT) and α-tocopherol are increasingly limited by their poor aqueous solubility and rapid metabolic degradation. To bypass these pharmacokinetic bottlenecks, researchers have pivoted toward hybridizing the potent radical-scavenging properties of phenols with the tunable, basic scaffold of the piperazine ring.
As an Application Scientist, I have structured this technical guide to explore the causality behind this molecular marriage. We will dissect the synthetic workflows, mechanistic pathways, and self-validating evaluation protocols required to develop and validate novel phenolic piperazine antioxidants.
The Mechanistic Rationale: Why Combine Phenol and Piperazine?
The design of a phenolic piperazine hybrid is not arbitrary; it is an exercise in rational pharmacophore engineering.
-
The Phenolic Payload (The "Warhead") : The hydroxyl group on the aromatic ring is the primary site of antioxidant activity. It neutralizes Reactive Oxygen Species (ROS) primarily through Hydrogen Atom Transfer (HAT) . The resulting phenoxyl radical is stabilized by resonance across the aromatic ring.
-
The Piperazine Scaffold (The "Anchor") : Piperazine is a six-membered saturated ring containing two opposing nitrogen atoms. It serves three critical functions:
-
Solubility & Bioavailability : With a pKa of approximately 9.8, the piperazine ring is protonated at physiological pH, drastically increasing aqueous solubility and facilitating cellular membrane transport.
-
Electronic Modulation : The lone pairs on the piperazine nitrogens can participate in Sequential Proton Loss Electron Transfer (SPLET) . By acting as an intramolecular base, the piperazine ring can lower the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond, accelerating radical quenching kinetics.
-
Structural Modularity : The secondary amines of piperazine allow for easy functionalization with other active moieties, such as triazines [2], xanthines [3], or benzene sulfonamides[4].
-
Visualization of the ROS Scavenging Pathway
Fig 1: Dual mechanistic pathways (HAT and SPLET) of ROS neutralization by phenolic piperazines.
Synthetic Workflows: The Mannich Condensation
While nucleophilic substitution is commonly used to append piperazines to complex heterocycles (like 1,3,5-triazines [2]), the Mannich reaction remains the most elegant, atom-economical route to directly synthesize bis-phenolic piperazines [1].
The causality behind choosing the Mannich reaction lies in its regioselectivity. Formaldehyde and the secondary amine of piperazine form a highly reactive iminium ion in situ. This electrophile exclusively attacks the electron-rich ortho or para positions of the phenol, ensuring a high-yield, single-step assembly of the hybrid molecule.
Step-by-Step Protocol: Synthesis of 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)methyl]piperazine
This protocol is designed with self-validating checkpoints to ensure intermediate purity and reaction completion.
-
Reagent Preparation : Dissolve 2.0 equivalents of p-t-butylphenol and 1.0 equivalent of piperazine in absolute ethanol (0.5 M concentration).
-
Causality: Absolute ethanol is chosen as a protic solvent to stabilize the transition state of the iminium ion without introducing water that could reverse the condensation.
-
-
Electrophile Generation : Add 2.5 equivalents of paraformaldehyde portion-wise under continuous magnetic stirring at room temperature.
-
Condensation & Reflux : Elevate the temperature to 80°C and reflux for 12–24 hours.
-
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent. The disappearance of the p-t-butylphenol spot (visualized under UV or iodine vapor) validates reaction completion.
-
-
Isolation : Cool the mixture to 4°C overnight to induce crystallization. Filter the resulting white precipitate under vacuum.
-
Purification : Recrystallize the crude product from hot ethanol to yield pure 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)methyl]piperazine. Verify purity via
H NMR (looking for the characteristic methylene bridge protons around 3.6 ppm).
Fig 2: Atom-economical Mannich condensation workflow for synthesizing phenolic piperazines.
Self-Validating Antioxidant Evaluation Protocols
When evaluating bulky phenolic piperazine derivatives, relying solely on the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay can yield false negatives due to steric hindrance. The nitrogen-centered DPPH radical is shielded by phenyl rings, making it difficult for bulky antioxidants to access.
Therefore, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation assay is the gold standard for these architectures [3]. ABTS is less sterically hindered, reacts rapidly via both HAT and SET pathways, and is highly soluble in both aqueous and organic media.
Step-by-Step Protocol: Optimized ABTS Kinetic Assay
-
Radical Generation : Mix equal volumes of 7.0 mM aqueous ABTS solution and 2.45 mM potassium persulfate (
). -
Incubation : Store the mixture in the dark at room temperature for 12–16 hours to allow complete radical cation (ABTS
) formation. -
Assay Validation (Critical Step) : Dilute the ABTS
solution with absolute ethanol until the absorbance at 734 nm reads 0.70 ± 0.02 .-
Causality: This specific optical density ensures the radical concentration is within the linear dynamic range of the spectrophotometer, adhering strictly to the Beer-Lambert law. If the OD is too high, the detector saturates; if too low, the signal-to-noise ratio compromises the data.
-
-
Sample Incubation : Add 10 µL of the phenolic piperazine derivative (at varying concentrations) to 990 µL of the standardized ABTS
solution. -
Control & Blanking :
-
Negative Control: 10 µL ethanol + 990 µL ABTS
. -
Positive Control: 10 µL Trolox or BHT + 990 µL ABTS
. -
Sample Blank: 10 µL sample + 990 µL ethanol (to subtract any intrinsic absorbance of the piperazine derivative at 734 nm).
-
-
Measurement : Incubate for exactly 60 minutes in the dark, then measure absorbance at 734 nm. Calculate the percentage of inhibition and derive the IC
/EC values using non-linear regression.
Quantitative Data: Comparative Efficacy
The structural modularity of the piperazine ring allows for drastic tuning of antioxidant potency. The table below synthesizes quantitative data from recent literature, demonstrating how different functionalizations impact the IC
| Compound Architecture | Core Scaffold | Assay | IC | Reference |
| 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)methyl]piperazine | Bis-phenol Piperazine | DPPH | 0.84 nM* | Prabawati (2016) [1] |
| Compound 3c | Xanthine-Piperazine-Phenol | ABTS | 3.45 µM | Andonova et al. (2014) [3] |
| Compound 13 | Triazine-Piperazine-Phenol | ABTS | 17.16 µM | Havránková et al. (2020) [2] |
| Compound 4 | Benzene Sulfonamide-Piperazine | FRAP | 80.0 µM | Z. Naturforsch. C (2024) [4] |
| BHT (Industry Standard) | Monophenol | ABTS | 26.29 µM | Andonova et al. (2014) [3] |
*Note: The exceptionally low IC
Conclusion
The literature surrounding novel phenolic piperazine antioxidants confirms that these hybrid molecules solve the fundamental flaws of traditional lipophilic antioxidants. By utilizing the piperazine ring as an electronic modulator and solubility enhancer, chemists can design highly potent, bioavailable radical scavengers. Future drug development should focus on exploiting the basicity of the piperazine ring to target these antioxidants specifically to the acidic microenvironments of tumors or the proton gradients of mitochondria.
References
-
Synthesis of 1,4-bis[(1-hydroxy-4-t-butyl-phenyl) methyl]piperazine as antioxidants Source: Molekul, 11(2), 220. (2016). URL:[Link]
-
Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs Source: Molecules, 25(8), 1787. (2020). URL:[Link]
-
Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 Source: Biotechnology & Biotechnological Equipment, 28(6). (2014). URL:[Link]
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies Source: Zeitschrift für Naturforschung C. (2024). URL:[Link]
2,6-dimethyl-4-piperazinylphenol molecular weight
An In-Depth Technical Guide to 2,6-Dimethyl-4-piperazinylphenol
Executive Summary: This technical guide provides a comprehensive scientific overview of 2,6-dimethyl-4-piperazinylphenol, a molecule combining the sterically hindered phenol moiety of 2,6-dimethylphenol with the versatile piperazine scaffold. While specific literature on this exact compound is sparse, this document synthesizes information based on the well-established chemistry and pharmacology of its constituent parts. The core focus is the molecule's molecular weight, physicochemical properties, proposed synthesis, analytical characterization, and potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and explore this and similar chemical entities. The assumed structure for this guide is 4-(piperazin-1-yl)-2,6-dimethylphenol .
Introduction
The Synergy of Phenolic and Piperazine Scaffolds
In medicinal chemistry, the combination of distinct pharmacophores into a single molecular entity is a proven strategy for developing novel therapeutic agents. The piperazine ring is a classic example of a "privileged scaffold," a molecular framework that can bind to multiple receptor types. It is a six-membered heterocycle with two nitrogen atoms at opposite positions, granting it conformational flexibility and the ability to modulate physicochemical properties like basicity and solubility.[1] This versatility has led to its incorporation into a wide array of approved drugs, including antipsychotics, antidepressants, and anticancer agents.[2][3]
The 2,6-dimethylphenol moiety, also known as 2,6-xylenol, is a sterically hindered phenol. The methyl groups adjacent to the hydroxyl group influence its electronic and steric properties, often enhancing its antioxidant capabilities while reducing potential toxicity associated with less substituted phenols.[4][5] This structure is a key intermediate in the synthesis of high-performance polymers and various pharmaceutical agents.[5][6]
Rationale and Scope
The hypothetical molecule, 2,6-dimethyl-4-piperazinylphenol, represents a logical fusion of these two important scaffolds. The direct linkage of the piperazine nitrogen to the phenolic ring at the para-position creates a structure with potential for a unique pharmacological profile. This guide provides a detailed technical exploration of this compound, beginning with its fundamental molecular properties.
Molecular Profile and Physicochemical Properties
Chemical Structure and Molecular Weight
The structure of interest is 4-(piperazin-1-yl)-2,6-dimethylphenol. Based on this structure, the molecular formula and weight have been calculated.
| Property | Value |
| IUPAC Name | 4-(piperazin-1-yl)-2,6-dimethylphenol |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 220.29 g/mol |
| CAS Number | Not assigned. A related, simpler compound, 4-(piperazin-1-yl)phenol, has the CAS number 56621-48-8.[7] |
Calculated Physicochemical Properties
Predictive models are essential for estimating the drug-like properties of novel compounds. The following table summarizes key calculated parameters.
| Parameter | Predicted Value | Significance in Drug Development |
| LogP (Octanol/Water) | ~2.1 - 2.5 | Indicates moderate lipophilicity, suggesting potential for good oral absorption and cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~36.8 Ų | Suggests good potential for blood-brain barrier penetration. |
| pKa (Most Basic) | ~8.5 - 9.0 | The secondary amine of the piperazine ring is the most basic site, allowing for salt formation to improve solubility. |
| Hydrogen Bond Donors | 2 (OH, NH) | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 2 (O, N) | Contributes to target binding and solubility. |
Synthesis and Purification
A robust synthetic route is critical for producing the target compound with high purity for further study. A plausible and efficient method is the Buchwald-Hartwig amination.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. The proposed synthesis involves the reaction of a halogenated 2,6-dimethylphenol with piperazine.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. neuroquantology.com [neuroquantology.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. [New promising antioxidants based on 2,6-dimethylphenol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. p-(1-Piperazinyl)phenol | C10H14N2O | CID 92467 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Piperazinyl Phenols: A Technical Guide for Drug Development Professionals
Abstract
The piperazinyl phenol scaffold is a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the pharmacological effects of this important class of compounds. By dissecting the intricate interplay between the phenolic and piperazine moieties, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary for the rational design and optimization of novel therapeutics. This document delves into the synthetic strategies, key experimental protocols, and the nuanced effects of structural modifications on target affinity and functional activity, with a particular focus on G-protein coupled receptors (GPCRs) and enzymes.
Introduction: The Piperazine and Phenol Moieties in Synergy
The prevalence of the piperazine ring in a vast number of approved drugs is a testament to its favorable physicochemical properties. Its basic nitrogens can be readily protonated at physiological pH, enhancing aqueous solubility and providing a key interaction point with biological targets through hydrogen bonding or ionic interactions.[1][2][3] The piperazine scaffold also offers a synthetically tractable handle for introducing a variety of substituents at its N1 and N4 positions, allowing for fine-tuning of a molecule's pharmacological profile.[4]
When combined with a phenol group, the resulting piperazinyl phenol scaffold gains an additional layer of functionality. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, and its position on the aromatic ring (ortho, meta, or para) can significantly influence the molecule's conformation and interaction with target proteins.[5][6] This guide will systematically explore the SAR of this potent combination.
Synthetic Strategies for Piperazinyl Phenols
The synthesis of piperazinyl phenols can be approached through several reliable methods. The choice of synthetic route often depends on the desired substitution pattern and the commercial availability of starting materials.
Nucleophilic Aromatic Substitution
A common and direct method involves the nucleophilic aromatic substitution of an activated aryl halide with a piperazine. For instance, a fluoro- or chloro-substituted nitrobenzene can be reacted with a mono-protected piperazine, followed by reduction of the nitro group and subsequent deprotection to yield the aminophenylpiperazine. This can then be converted to the corresponding phenol via a diazotization-hydrolysis sequence.
Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination offers a versatile and high-yielding route to N-arylpiperazines. This method allows for the coupling of a wide range of aryl halides or triflates with piperazine derivatives, often under milder conditions than traditional methods. The use of appropriate ligands is crucial for achieving high yields and tolerating various functional groups.
From Aminophenols
A straightforward approach involves the reaction of an aminophenol with bis(2-chloroethyl)amine hydrochloride. This one-pot reaction directly forms the piperazine ring on the aniline nitrogen.[1]
Experimental Protocol: Synthesis of 1-(4-hydroxyphenyl)piperazine
A detailed protocol for the synthesis of a parent 4-hydroxyphenyl)piperazine is as follows:
-
Reaction Setup: To a solution of 4-aminophenol (1 equivalent) in a suitable high-boiling solvent such as diethylene glycol monomethyl ether, add bis(2-chloroethyl)amine hydrochloride (1.1 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (typically 130-140 °C) for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and basified with a strong base (e.g., NaOH) to a pH of >12. The aqueous layer is then extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 1-(4-hydroxyphenyl)piperazine.
Diagram: General Synthetic Workflow
Caption: General workflow for an in vitro enzyme inhibition assay.
In Vitro Evaluation Protocols
The biological evaluation of piperazinyl phenols typically involves a battery of in vitro assays to determine their affinity, functional activity, and potential liabilities.
GPCR Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor (e.g., HEK-293 cells with human D2 receptors). 2[5]. Assay Buffer: Use an appropriate buffer system for the specific receptor being studied.
-
Competition Assay: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test compound (piperazinyl phenol). 4[5]. Incubation: Allow the binding to reach equilibrium (e.g., 2 hours at 27°C). 5[7]. Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
[5]#### 4.2. Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
-
cAMP Assays: For Gs or Gi-coupled receptors, changes in intracellular cyclic AMP (cAMP) levels can be measured using various techniques, such as HTRF assays. *[8] Calcium Mobilization Assays: For Gq-coupled receptors, changes in intracellular calcium levels can be monitored using fluorescent calcium indicators.
-
β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated receptor, which is involved in receptor desensitization and signaling.
[9]#### 4.3. In Vitro ADME-Toxicity Assays
Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial in drug development.
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability.
-
CYP450 Inhibition: Evaluate the potential of the compound to inhibit major cytochrome P450 enzymes.
-
Cytotoxicity: Determine the compound's toxicity in various cell lines using assays such as the MTT assay. *[10] Permeability: Assess the compound's ability to cross cell membranes using assays like the Caco-2 permeability assay.
Conclusion and Future Directions
The piperazinyl phenol scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of a multi-pronged approach to lead optimization, considering not only the substituents on both the piperazine and phenyl rings but also the overall physicochemical properties of the molecule.
Future research in this area will likely focus on:
-
Subtype-Selective Ligands: The development of highly selective ligands for specific GPCR subtypes remains a key challenge and a major goal.
-
Bitopic Ligands: Designing ligands that can simultaneously engage both the orthosteric and allosteric sites of a receptor can lead to improved affinity and selectivity. *[11] Modulation of Signaling Pathways: A deeper understanding of how different piperazinyl phenol derivatives can bias GPCR signaling towards specific downstream pathways will open up new therapeutic possibilities.
-
In Silico Drug Design: The increasing use of computational methods, such as molecular docking and QSAR, will continue to accelerate the rational design of novel piperazinyl phenol derivatives with desired pharmacological profiles.
[12]By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of piperazinyl phenols and unlock their full therapeutic potential.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. museonaturalistico.it [museonaturalistico.it]
- 3. scilit.com [scilit.com]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. mdpi.com [mdpi.com]
- 12. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Mastering the Buchwald-Hartwig C-O Coupling for Sterically Hindered Phenols
Introduction: The Challenge and Opportunity of Diaryl Ether Synthesis
The diaryl ether motif is a cornerstone in modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Historically, the synthesis of these crucial C-O bonds, particularly for sterically demanding substrates, has been a significant challenge. Classical methods like the Ullmann condensation often require harsh reaction conditions, stoichiometric copper, and high temperatures, leading to limited functional group tolerance and modest yields.[2]
The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination and its C-O coupling variant, has revolutionized the formation of these bonds.[3][4] This methodology offers a milder, more versatile, and highly efficient pathway to a vast array of aryl ethers. However, the coupling of sterically hindered phenols, such as those bearing ortho-substituents, presents a distinct set of challenges. The steric bulk adjacent to the hydroxyl group can significantly impede the crucial steps of the catalytic cycle, leading to low conversion rates and catalyst deactivation.
This guide provides an in-depth analysis of the mechanistic principles governing this transformation and delivers field-proven protocols specifically optimized for the successful C-O coupling of sterically hindered phenols. We will explore the critical role of ligand selection, catalyst systems, and reaction parameters to empower researchers to overcome these synthetic hurdles.
The Catalytic Cycle: A Mechanistic Blueprint for Success
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the Buchwald-Hartwig C-O coupling. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[3][5][6]
-
Activation of the Precatalyst: The cycle typically begins with a stable Pd(II) precatalyst. In the presence of a base, the precatalyst undergoes reductive elimination to generate the catalytically active L-Pd(0) species.[7][8] The use of modern, well-defined precatalysts is highly recommended as it ensures the efficient and reliable formation of the active catalyst.[7]
-
Oxidative Addition: The electron-rich L-Pd(0) complex undergoes oxidative addition into the aryl halide (or pseudohalide) C-X bond, forming a Pd(II) intermediate. The general reactivity order for the aryl electrophile is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[7]
-
Deprotonation and Ligand Exchange: A base is required to deprotonate the phenol, forming an alkali phenoxide. This phenoxide then displaces the halide on the palladium center to form a palladium-phenoxide complex.[5][9] This step can be particularly sensitive to the steric hindrance on the phenol.
-
Reductive Elimination: This is the final, product-forming step. The diaryl ether is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][10] For sterically hindered substrates, this step is often rate-limiting and is the primary target for optimization through ligand design.
Caption: The catalytic cycle for the Buchwald-Hartwig C-O coupling.
Optimizing the Reaction: Key Parameters for Hindered Substrates
Success in coupling sterically hindered phenols hinges on the careful selection of four key components: the ligand, the palladium source, the base, and the solvent.
The Ligand: The Architect of Reactivity
For sterically hindered substrates, the choice of ligand is the single most important factor. Bulky, electron-rich biarylmonophosphine ligands are essential for achieving high yields.[3][11][12]
-
Causality: These ligands promote the formation of a monoligated L-Pd(0) species, which is more sterically accessible and electronically richer, thus facilitating the oxidative addition step.[3] Crucially, the steric bulk of the ligand accelerates the rate-limiting reductive elimination step, forcing the product off the palladium center and turning the catalyst over efficiently.[3][9] Without sufficient steric pressure from the ligand, the catalyst can stall at the palladium-phenoxide stage.
| Ligand Name | Structure | Key Features & Applications |
| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | Excellent general ligand for C-O coupling, particularly effective for hindered phenols and less reactive aryl chlorides.[12] |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Highly active for a broad range of C-N and C-O couplings. Its electron-rich nature is beneficial for challenging substrates.[13] |
| AdCyBrettPhos | (Adamantan-1-yl)(cyclohexyl)(3,6-dimethoxy-2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine | An even more sterically demanding ligand, designed for extremely challenging couplings, including fluorinated alcohols.[13] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly active and versatile ligand, often successful where others fail. |
The Palladium Source: The Case for Precatalysts
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are strongly recommended for reproducibility and efficiency.[7][9][14]
-
Causality: Precatalysts are air- and moisture-stable Pd(II) complexes that reliably and quantitatively generate the active L-Pd(0) catalyst in situ.[7] This avoids the often inefficient and variable reduction of Pd(II) salts, which can lead to lower catalyst activity and inconsistent results.[15] Generations 3 and 6 (G3, G6) of the Buchwald precatalysts are particularly effective and user-friendly.[7]
The Base: The Proton Manager
The base plays the critical role of deprotonating the phenol. For hindered and less acidic phenols, a strong base is typically required.
-
Causality: The deprotonation event is essential for the phenol to displace the halide from the palladium center. Insufficient base strength can halt the cycle at this stage. However, the choice must be balanced with the functional group tolerance of the substrates, as very strong bases can cause decomposition of sensitive groups.[7][9]
| Base | pKaH (approx.) | Common Use & Properties |
| NaOtBu | 19 | A very strong, common base. Effective but can be incompatible with base-sensitive functional groups (e.g., esters).[7] |
| K₃PO₄ | 12.3 | A strong, effective base that often shows broader functional group tolerance than alkoxides.[7][13] |
| Cs₂CO₃ | 10 | A moderately strong base with good solubility in many organic solvents. Often a good starting point for optimization.[7][16] |
The Solvent: The Reaction Environment
The solvent must dissolve the reactants and stabilize the catalytic intermediates.
-
Causality: Aprotic, non-polar, or weakly polar solvents are standard. Toluene is the most common and reliable solvent for these reactions.[9] Ethereal solvents like dioxane or THF are also frequently used.[7][9] The choice can influence reaction rates and, in some cases, prevent catalyst precipitation.
Experimental Protocol: C-O Coupling of 2,6-Dimethylphenol with 4-Bromotoluene
This protocol provides a reliable starting point for the coupling of a di-ortho-substituted phenol.
Caption: General workflow for Buchwald-Hartwig C-O coupling.
Materials & Equipment:
-
Reactants: 2,6-Dimethylphenol (1.0 mmol, 1.0 equiv), 4-Bromotoluene (1.2 mmol, 1.2 equiv)
-
Catalyst System: tBuXPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Base: Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Solvent: Toluene, anhydrous (5 mL)
-
Equipment: Oven-dried Schlenk flask or reaction vial with a magnetic stir bar, condenser, nitrogen or argon gas line, heating mantle or oil bath, standard glassware for workup and chromatography.
Step-by-Step Procedure:
-
Inerting the Flask: Place an oven-dried Schlenk flask containing a magnetic stir bar under a positive pressure of nitrogen or argon. Allow it to cool to room temperature.
-
Adding Reagents: To the flask, add 2,6-dimethylphenol (122 mg), 4-bromotoluene (205 mg), K₃PO₄ (425 mg), and the tBuXPhos Pd G3 precatalyst (15.5 mg).
-
Solvent Addition: Briefly evacuate and backfill the flask with inert gas (repeat 3 times). Add 5 mL of anhydrous, degassed toluene via syringe.
-
Reaction: Fit the flask with a condenser, ensuring a continued positive pressure of inert gas. Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diaryl ether product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently active ligand for the substrate.3. Base is not strong enough.4. Reaction temperature is too low. | 1. Ensure rigorous inert techniques; use a fresh precatalyst.2. Screen a more sterically demanding ligand (e.g., AdCyBrettPhos).3. Switch to a stronger base like NaOtBu (if compatible with functional groups).4. Increase the temperature in 10 °C increments (up to solvent boiling point). |
| Hydrodehalogenation of Aryl Halide | Water or protic impurities in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Use an oven-dried flask. |
| Reaction Stalls After Partial Conversion | Catalyst has decomposed. | Use a precatalyst to ensure clean catalyst formation. Maintain strict inert conditions throughout the reaction. |
| Inconsistent Results | Heterogeneous mixture (base not dissolving).Inconsistent catalyst activation. | Ensure vigorous stirring. Consider a solvent with better solubility for the base (e.g., dioxane with Cs₂CO₃).[7] Use a precatalyst for reliable activation. |
References
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). WuXi AppTec.
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]
-
Wang, D., et al. (2020). Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters. Chemical Science, 11(8), 2135-2140. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026, February 5). ResearchGate. [Link]
-
Ehrentraut, D., et al. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13-15), 1599-1620. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.). Catalysis Consulting. [Link]
-
Palladium‐Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point†. (2004). ResearchGate. [Link]
-
Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. (2014). Dalton Transactions, 43(35), 13243-13250. [Link]
-
Albeshy, R., & Alalwan, H. (2022). Pd-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers. International Journal of Organic Chemistry, 12, 75-91. [Link]
-
Frlan, R., & Kikelj, D. (2006). Recent progress in diaryl ether synthesis. Synthesis, 2006(14), 2271-2285. [Link]
-
Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit. [Link]
-
Vantourout, J. C., et al. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. [Link]
-
Reddy, D., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2078-2087. [Link]
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Nature, 509(7500), 299-309. [Link]
-
Preparation of Sec and Tert Amines. (2026, February 13). WordPress. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. [Link]
-
Kaur, N., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6542-6546. [Link]
Sources
- 1. Pd-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers [scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. paulmurrayconsulting.co.uk [paulmurrayconsulting.co.uk]
- 15. reddit.com [reddit.com]
- 16. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Application Note: Determination of the Solubility of 2,6-Dimethyl-4-(piperazin-1-yl)phenol in Dimethyl Sulfoxide (DMSO)
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and formulation scientists on the determination of the solubility of 2,6-Dimethyl-4-(piperazin-1-yl)phenol in dimethyl sulfoxide (DMSO). Accurate solubility data in DMSO is fundamental for the integrity of high-throughput screening (HTS) campaigns and various in vitro biological assays. We present two robust, field-proven protocols: the "gold standard" Shake-Flask method for thermodynamic equilibrium solubility and a high-throughput turbidimetric method for kinetic solubility assessment. This guide emphasizes the scientific rationale behind procedural steps, ensuring that researchers can generate reliable and reproducible data critical for advancing drug discovery programs.
Introduction: The Foundational Role of DMSO and Solubility
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that holds a preeminent position in the landscape of drug discovery and development.[1][2] Its unparalleled ability to dissolve a vast spectrum of both polar and nonpolar compounds makes it an indispensable vehicle for preparing high-concentration stock solutions for biological screening.[3] The use of DMSO stock solutions is a cornerstone of modern HTS, enabling the consistent delivery of test compounds to aqueous assay environments.[1]
However, the success of these assays is predicated on a critical, and often assumed, parameter: the complete dissolution of the compound in the DMSO stock. Undissolved compound leads to erroneously low concentrations in assays, which can cause promising candidates to be overlooked (false negatives) or produce inconsistent data. Therefore, an accurate determination of a compound's maximum solubility in DMSO is not a trivial pursuit but a mandatory step for ensuring data integrity.
This application note focuses on 2,6-Dimethyl-4-(piperazin-1-yl)phenol, a molecule featuring a phenolic hydroxyl group (a hydrogen bond donor), a basic piperazine moiety (hydrogen bond acceptors), and lipophilic dimethyl groups. This combination of functional groups suggests moderate to good solubility in a polar solvent like DMSO, but experimental verification is essential.
Compound Profile: 2,6-Dimethyl-4-(piperazin-1-yl)phenol
A thorough understanding of the test article's physicochemical properties is critical for experimental design.
| Property | Value | Source/Method |
| Chemical Structure | ![]() | ChemDraw |
| Molecular Formula | C₁₂H₁₈N₂O | Calculated |
| Molecular Weight | 206.28 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | --- |
| Key Structural Features | Phenolic -OH, tertiary amines (piperazine), substituted benzene ring. | --- |
Note: As this is a novel or research-specific compound, some physical properties like melting point are not publicly documented and must be determined experimentally.
Principles of Solubility Measurement: Thermodynamic vs. Kinetic
It is crucial to distinguish between two types of solubility measurements, as they provide different but complementary information.[4]
-
Thermodynamic Solubility: This is the true, equilibrium solubility of a compound. It is defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute at a specific temperature and pressure.[5] The Shake-Flask method is the benchmark for determining thermodynamic solubility.[6][7]
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[8] This method is more representative of how compounds are handled in HTS and provides a rapid assessment of solubility under non-equilibrium conditions.[9][10] Turbidimetric or nephelometric assays are common high-throughput methods for this purpose.[11]
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol determines the equilibrium solubility and is considered the definitive method.[5]
Causality: The core principle is to create a supersaturated solution and allow it to equilibrate over an extended period (24-48 hours). This duration ensures that the rate of dissolution equals the rate of precipitation, reflecting the true thermodynamic equilibrium.[7]
-
2,6-Dimethyl-4-(piperazin-1-yl)phenol (solid powder, >98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Glass vials (e.g., 2 mL) with PTFE-lined caps
-
Calibrated analytical balance
-
Vortex mixer
-
Orbital shaker in a temperature-controlled environment (25 °C)
-
High-speed centrifuge
-
Calibrated positive displacement pipettes
-
Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)
Caption: Workflow for Thermodynamic Solubility Determination.
-
Preparation of Supersaturated Solution: Add an excess amount (e.g., ~5-10 mg) of solid 2,6-Dimethyl-4-(piperazin-1-yl)phenol to a tared glass vial. The exact mass should be recorded. Rationale: Ensuring an excess of solid is present is mandatory for achieving a saturated solution at equilibrium.[6]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of anhydrous DMSO to the vial. Cap the vial securely.
-
Equilibration: Place the vials on an orbital shaker set to a moderate speed within a temperature-controlled incubator at 25 °C. Agitate the samples for 24 to 48 hours. Rationale: Extended agitation is required to overcome kinetic barriers and ensure the system reaches a true thermodynamic equilibrium.[7][9]
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid. Rationale: Centrifugation effectively separates the solid and liquid phases without introducing heat or further dissolution that could occur with other methods.
-
Sample Collection and Filtration: Carefully collect an aliquot of the clear supernatant using a positive displacement pipette, ensuring no solid particles are disturbed. For an additional layer of validation, filter the collected supernatant through a 0.22 µm DMSO-compatible syringe filter. Rationale: Filtration removes any fine particulates that may not have been pelleted, preventing overestimation of the solubility.
-
Quantification: Prepare a standard curve of 2,6-Dimethyl-4-(piperazin-1-yl)phenol in DMSO of known concentrations. Accurately dilute the filtered supernatant with DMSO to fall within the linear range of the standard curve. Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Calculation: The concentration determined by HPLC represents the thermodynamic solubility of the compound in DMSO at 25 °C. Express the final result in units such as mg/mL and mM.
Protocol 2: High-Throughput Kinetic Solubility Assessment via Turbidimetry
This protocol provides a rapid assessment of solubility upon dilution from a DMSO stock, mimicking HTS conditions.[10]
Causality: This method relies on the principle that when a compound precipitates out of a solution, it forms fine particles that scatter light. The increase in turbidity (measured as absorbance) is directly proportional to the amount of precipitated material. The concentration at which turbidity significantly increases above the baseline is considered the kinetic solubility limit.[11]
-
High-concentration stock solution of 2,6-Dimethyl-4-(piperazin-1-yl)phenol in 100% DMSO (e.g., 50 mM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (clear, flat-bottom)
-
Multi-channel pipettes or automated liquid handler
-
Plate reader capable of measuring absorbance at a non-interfering wavelength (e.g., 620 nm)
Caption: Workflow for Kinetic Solubility Determination.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 50 mM) in 100% anhydrous DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate (the "source plate"), create a 2-fold serial dilution of the DMSO stock solution with pure DMSO to generate a range of concentrations (e.g., from 50 mM down to ~0.1 mM).
-
Assay Plate Preparation: Using a multi-channel pipette, transfer a small volume (e.g., 2 µL) of each concentration from the source plate to a new, clear 96-well assay plate. Include wells with 2 µL of pure DMSO as a negative control.
-
Buffer Addition: Rapidly add 198 µL of PBS (pH 7.4) to each well of the assay plate. This results in a 1:100 dilution and a final DMSO concentration of 1%. Rationale: Rapid addition and mixing simulate the conditions of an automated HTS screen, where a small volume of DMSO stock is introduced into a larger volume of aqueous buffer.[11]
-
Incubation: Incubate the plate at room temperature (25 °C) for 1 to 2 hours. Rationale: This incubation period allows time for the precipitation of the less soluble compound to occur and stabilize.[11]
-
Measurement: Measure the absorbance of each well at 620 nm using a microplate reader. Rationale: At 620 nm, most organic molecules do not have significant absorbance, so any signal detected is primarily due to light scattering by precipitated particles.[10]
-
Data Analysis: Plot the absorbance at 620 nm versus the final compound concentration. The kinetic solubility is determined as the concentration at which the absorbance value begins to rise sharply above the baseline of the control wells.
Data Presentation and Interpretation
The results from these protocols should be tabulated clearly. The following table provides an illustrative example of how data for a compound like 2,6-Dimethyl-4-(piperazin-1-yl)phenol might be presented.
| Parameter | Result (Illustrative) | Method | Key Insights |
| Thermodynamic Solubility | 125 mg/mL (~606 mM) | Shake-Flask with HPLC-UV Quantification | The compound is highly soluble in pure DMSO, suitable for preparing high-concentration stock solutions (>100 mM) for screening libraries. |
| Kinetic Solubility (in PBS, 1% DMSO) | 85 µM | Turbidimetric Assay (pH 7.4) | While highly soluble in neat DMSO, solubility drops significantly in aqueous buffer. This is the relevant solubility limit for most cell-based assays. |
Conclusion
The protocols detailed in this application note provide a robust framework for accurately determining both the thermodynamic and kinetic solubility of 2,6-Dimethyl-4-(piperazin-1-yl)phenol. Establishing the thermodynamic solubility in neat DMSO is crucial for the reliable preparation of master stock solutions. Concurrently, assessing the kinetic solubility in a physiologically relevant aqueous buffer is essential for designing and interpreting biological assays, preventing artifacts, and ensuring the generation of high-quality, reproducible data in any drug discovery endeavor.
References
-
Dimethyl sulfoxide. Wikipedia.[Link]
-
DMSO Physical Properties. Gaylord Chemical.[Link]
-
Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems. Annals of the New York Academy of Sciences.[Link]
-
The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Aure Chemical.[Link]
-
Turbidimetric (Kinetic) Solubility Assay. Domainex.[Link]
-
Physical properties of dimethyl sulphoxide and water. ResearchGate.[Link]
-
Another aspect in use of DMSO in medicinal chemistry. Atlas of Science.[Link]
-
Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov.[Link]
-
Turbidimetric Solubility Assay. Evotec.[Link]
-
Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI.[Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.[Link]
-
Thermodynamic solubility. Plateforme de Chimie Biologique Intégrative de Strasbourg (PCBIS).[Link]
-
DMSO Uses & Research. Kemmie Australia.[Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.[Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.[Link]
-
Aqueous Solubility Assays. Creative Bioarray.[Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
- 3. atlasofscience.org [atlasofscience.org]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. enamine.net [enamine.net]
- 10. evotec.com [evotec.com]
- 11. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
Application Note: Advanced Recrystallization Strategies for Amino-Phenolic Compounds
Introduction and Mechanistic Challenges
Amino-phenolic compounds, such as p-aminophenol (PAP) and its acetylated derivative paracetamol (acetaminophen), are critical active pharmaceutical ingredients (APIs) and synthetic intermediates. Their purification via recrystallization presents two primary thermodynamic and kinetic challenges that researchers must carefully navigate:
-
Amphoteric Nature & Hydrogen Bonding: The presence of both a basic amino group (-NH
) and an acidic phenolic hydroxyl group (-OH) enables extensive intermolecular hydrogen bonding. This results in high lattice energies and correspondingly high melting points (approximately 187–190 °C for PAP). Consequently, their solubility profiles are highly dependent on solvent polarity and pH. -
Oxidative Susceptibility: Under ambient conditions, particularly in alkaline or heated solutions, the electron-rich aromatic ring is easily oxidized to quinone imines. This oxidative degradation manifests as a dark brown or pink coloration in the crude product, which is notoriously difficult to remove via standard cooling crystallization methods[1].
Solvent Selection and Thermodynamic Rationale
The choice of solvent dictates the crystallization pathway, polymorphic outcome, and ultimate purity of the amino-phenolic compound.
Alcohols and Mixed Solvents: Methanol, ethanol, and isopropanol are frequently employed due to their ability to disrupt the solute's hydrogen-bonding network. The specific choice of alcohol can even drive crystallization toward specific structural arrangements; for example, the choice between ethanol and methanol directly influences whether paracetamol crystallizes into Polymorph I or Polymorph II[2]. Furthermore, mixed solvent systems, such as sulfuric acid/water/alcohols, significantly enhance the solubility of p-aminophenol compared to purely aqueous acidic systems, allowing for higher throughput in industrial electrolytic processes[3].
Aqueous Acidic Systems for pH-Shift Crystallization: For highly impure or oxidized crude PAP, utilizing aqueous polyfunctional mild acids (e.g., phosphoric, lactic, or citric acid) acts as an excellent recrystallization medium[4]. The acid protonates the amine, drastically increasing aqueous solubility at elevated temperatures (75–98 °C), while polymeric impurities precipitate out as insoluble tars[4]. Subsequent pH adjustment safely supersaturates the solution, driving the precipitation of pure PAP.
Quantitative Solubility Data
Summarizing solubility metrics is critical for designing cooling or antisolvent crystallization workflows. Antisolvent crystallization of acetaminophen (using water as the antisolvent in methanol) yields poor recovery (<50%), making cooling crystallization the superior choice for high-yield manufacturing[5].
Table 1: Solubility and Recovery Metrics for Amino-Phenolic Compounds
| Compound | Solvent System | Temperature (°C) | Solubility / Recovery Metric |
| p-Aminophenol | Water | 20 | ~1.5 g / 100 mL[6] |
| p-Aminophenol | Aq. Sulfuric Acid + Alcohols | 20–75 | Solubility: Methanol < Ethanol < Propanol[3] |
| Acetaminophen | Methanol | 60 | 37.2 wt % (47.0 g / 100 g solvent)[5] |
| Acetaminophen | Methanol | 20 | 20.4 wt % (20.3 g / 100 g solvent)[5] |
| Acetaminophen | Methanol (Cooling Crystallization) | 60 | 57% Theoretical Recovery [5] |
| Acetaminophen | Methanol / Water (Antisolvent) | 20 | 43% Theoretical Recovery [5] |
Workflow and Pathway Visualization
To mitigate oxidation and maximize yield, the recrystallization workflow must integrate inert atmospheres, antioxidant doping, and precise thermal control.
Workflow for the antioxidant-protected, pH-shift recrystallization of amino-phenolic compounds.
Self-Validating Experimental Protocols
Expertise Note: A protocol is only as robust as its internal controls. The following methodologies incorporate visual and chemical checkpoints to validate success in real-time.
Protocol A: pH-Shift Recrystallization of p-Aminophenol with Oxidation Control
Objective: Purify crude, oxidized p-aminophenol using an aqueous polyfunctional acid system. Causality: Dissolving in mild acid protonates the amine, solubilizing the target while leaving tar-like polymeric impurities insoluble. Sodium hydrosulfite reduces any formed quinone imines back to the colorless amino-phenol[4].
Materials:
-
Crude p-aminophenol (dark/discolored)
-
10% Aqueous Phosphoric Acid (or Lactic Acid)
-
Activated Charcoal & Sodium hydrosulfite (Sodium dithionite)
-
Aqueous Ammonia (gas or concentrated solution)
-
Nitrogen (N
) gas line
Step-by-Step Methodology:
-
Inertion: Purge a jacketed glass reactor with N
gas for 10 minutes to displace oxygen. Maintain a continuous N blanket throughout the procedure[4]. -
Acidic Dissolution: Add 200 g of 10% aqueous phosphoric acid to the reactor. Heat the solvent system to 85 °C[4].
-
Solute Addition: Slowly add the crude p-aminophenol. Stir at 300 rpm until the monomeric amine dissolves. Validation Checkpoint: Polymeric impurities will visibly separate as a dark, viscous tar on the reactor walls.
-
Decolorization & Reduction: Add 0.2 g of activated charcoal and a catalytic trace (approx. 0.05 g) of sodium hydrosulfite[4]. The hydrosulfite acts as a reducing agent, instantly quenching oxidative radicals.
-
Hot Filtration: Filter the mixture at 85–90 °C through a pre-heated Buchner funnel to remove charcoal and insoluble tars. The filtrate must be clear and colorless[4].
-
Controlled Precipitation: Cool the filtrate to 20–30 °C under N
. Slowly bubble gaseous ammonia (or add aqueous ammonia dropwise) until the pH reaches 6.8–7.2[4]. Causality: At neutral pH, the amine is deprotonated, returning the molecule to its zwitterionic/neutral amphoteric state. This state has minimal aqueous solubility, forcing rapid and high-purity crystallization. -
Isolation: Collect the precipitated white crystals via vacuum filtration. Wash with cold, deoxygenated water and dry under vacuum at 40 °C.
Protocol B: Cooling Crystallization of Acetaminophen (Paracetamol)
Objective: Perform a cooling crystallization optimized for high recovery and specific polymorphic control.
Step-by-Step Methodology:
-
Dissolution: Suspend crude acetaminophen in Methanol to achieve a concentration of 37 wt% (approx. 47 g per 100 g of solvent)[5].
-
Heating: Heat the suspension to 60 °C under gentle reflux until complete dissolution is achieved[5].
-
Polymorph Control (Cooling): Cool the solution linearly from 60 °C to 20 °C over 2 hours. Causality: A slow cooling rate in methanol favors the nucleation and growth of the thermodynamically stable Polymorph I, avoiding the metastable Polymorph II[2].
-
Harvesting: Filter the resulting slurry. Based on solubility curves, the theoretical recovery is approximately 57% in a single pass[5].
-
Wash and Dry: Wash the filter cake with a minimal volume of ice-cold methanol (5 °C) to displace the mother liquor without dissolving the product. Dry under vacuum.
Advanced Impurity Management: Salt Formation
When standard recrystallization fails to remove structurally similar impurities (e.g., trace p-aminophenol trapped in a paracetamol lattice causing dark coloration), salt formation is a powerful alternative. Reacting the mixture with acids like salicylic acid, l-tartaric acid, or oxalic acid forms highly soluble p-aminophenol salts[1]. Because the solubility of the impurity salt is significantly higher than that of the neutral API, the p-aminophenol is efficiently washed away in the mother liquor during filtration, yielding a pristine white final product[1].
References[1] P-Aminophenol: Unveiling Its Physical Properties & Applications - Stikesrshusada -URL[4] Solubilities of p-Aminophenol in Sulfuric Acid + Water + (Methanol, Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, and Glycerin, Respectively) from (292.35 to 348.10) K - ACS Publications - URL[7] 4-Aminophenol Manufacturers, with SDS GHS MSDS Sheet - mubychem.com - URL[3] Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study - MDPI - URL[5] US3703598A - Purification of p-aminophenol - Google Patents - URL[2] Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC - URL[6] Crystallization-Based Approach To Continuous Manufacturing: A Case Study of Acetaminophen Production | Organic Process Research & Development - ACS Publications - URL
Sources
- 1. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Aminophenol or p-Aminophenol Manufacturers, with SDS [mubychem.com]
The Strategic Utility of 2,6-Dimethyl-4-piperazinylphenol in Modern Drug Discovery
Introduction: A Privileged Scaffold for Complex Targets
In the landscape of medicinal chemistry, the piperazine heterocycle stands as a cornerstone scaffold, integral to the structure of numerous clinically successful drugs.[1][2][3][4][5][6][7] Its prevalence is not coincidental; the 1,4-diamine motif offers a unique combination of structural rigidity, conformational flexibility, and tunable basicity, which are pivotal for optimizing ligand-target interactions.[1][3] The strategic incorporation of a 2,6-dimethyl-4-piperazinylphenol moiety into a drug candidate introduces a sophisticated level of control over its physicochemical and pharmacological properties. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block. We will explore its synthesis, key derivatization reactions, and potential therapeutic applications, underpinned by detailed, field-proven protocols.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of the core components is essential for successful synthesis and application.
| Property | 2,6-Dimethylpiperazine | 2,6-Dimethylphenol |
| CAS Number | 108-49-6 | 576-26-1 |
| Molecular Formula | C6H14N2 | C8H10O |
| Molecular Weight | 114.19 g/mol | 122.16 g/mol |
| Melting Point | 108-111 °C | 46-48 °C |
| Boiling Point | 162 °C | 203 °C |
| Solubility | Soluble in water, Chloroform (Sparingly), Methanol (Slightly) | Slightly soluble in water, soluble in ethanol, ether, and benzene |
| pKa | 9.38 ± 0.60 | 10.59 |
Data sourced from[3][8] and other chemical databases.
Strategic Synthesis of the Core Scaffold
The synthesis of 2,6-dimethyl-4-piperazinylphenol is not explicitly detailed in the provided search results. However, a plausible and efficient synthetic route can be devised based on established methodologies for the N-arylation of piperazines. A common and effective approach is the Buchwald-Hartwig amination.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
This pathway involves the palladium-catalyzed cross-coupling of a protected 2,6-dimethylpiperazine with a suitably functionalized phenol derivative, such as 4-bromo-2,6-dimethylphenol. The use of a protecting group on one of the piperazine nitrogens is crucial to ensure mono-arylation.
Diagram: Proposed Synthesis of 2,6-dimethyl-4-piperazinylphenol
Caption: Synthetic route to the target molecule.
Protocol 1: Synthesis of 2,6-dimethyl-4-(4-hydroxy-2,6-dimethylphenyl)piperazine
Materials:
-
2,6-Dimethylpiperazine
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Dichloromethane (DCM)
-
4-Bromo-2,6-dimethylphenol
-
Palladium(II) acetate (Pd(OAc)2)
-
Buchwald-Hartwig ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
Part A: Mono-Boc Protection of 2,6-Dimethylpiperazine
-
Dissolve 2,6-dimethylpiperazine (2.0 eq) in DCM.
-
Slowly add a solution of (Boc)2O (1.0 eq) in DCM to the piperazine solution at room temperature over 2-3 hours.
-
Stir the reaction mixture for 20-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and purify the N-Boc-2,6-dimethylpiperazine by column chromatography.[1][9]
Part B: Buchwald-Hartwig Amination
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine N-Boc-2,6-dimethylpiperazine (1.2 eq), 4-bromo-2,6-dimethylphenol (1.0 eq), Pd(OAc)2 (0.05 eq), the chosen phosphine ligand (0.1 eq), and NaOtBu (1.4 eq).
-
Add anhydrous toluene to the mixture.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part C: Deprotection of the Boc Group
-
Dissolve the purified N-Boc protected intermediate in DCM.
-
Add an excess of TFA at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete.[9]
-
Evaporate the solvent and excess acid.
-
Neutralize with a saturated NaHCO3 solution and extract the final product.
Application in Medicinal Chemistry: Derivatization Strategies
The true utility of 2,6-dimethyl-4-piperazinylphenol lies in its potential for derivatization at the secondary amine of the piperazine ring. This allows for the introduction of a wide array of functional groups, enabling the fine-tuning of a compound's pharmacological profile.
N-Acylation: Introducing Amide Functionality
The introduction of an amide bond can modulate a compound's solubility, hydrogen bonding capacity, and metabolic stability. Selective mono-acylation is critical to avoid the formation of di-acylated byproducts.
Diagram: N-Acylation Workflow
Caption: Workflow for N-acylation.
Protocol 2: Selective Mono-Acylation
Method A: Using an Acyl Chloride
-
Dissolve 2,6-dimethyl-4-piperazinylphenol (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., DCM or acetonitrile).
-
Cool the mixture to 0 °C.
-
Add the acyl chloride (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup and purify the N-acyl product.[9]
Method B: In Situ Mono-protonation
This one-pot method avoids the need for protecting groups.
-
Create a solution of the piperazin-1-ium cation by combining 2,6-dimethyl-4-piperazinylphenol (0.05 mol) and its corresponding dihydrochloride salt (0.05 mol) in water (20 mL). The protonated nitrogen becomes significantly less nucleophilic.[9][10]
-
In a separate flask, activate the carboxylic acid with a coupling agent (e.g., 1,1'-Carbonyldiimidazole (CDI)).
-
Add the piperazine mono-salt solution to the activated acylating agent.
-
Stir vigorously at room temperature.
-
Monitor the reaction, and upon completion, perform a standard workup and purification.[9]
N-Arylation: Expanding Structural Diversity
N-arylation introduces aromatic systems, which can engage in π-π stacking and other non-covalent interactions with biological targets. The Buchwald-Hartwig and Ullmann couplings are powerful methods for this transformation.
Protocol 3: N-Arylation (Buchwald-Hartwig Reaction)
-
To a reaction vial, add 2,6-dimethyl-4-piperazinylphenol (1.2 eq), the aryl halide (e.g., aryl bromide or iodide, 1.0 eq), a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., RuPhos), and a base (e.g., K3PO4).[11]
-
Add an anhydrous solvent such as toluene or dioxane.[11]
-
Seal the vial and heat to the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography.
Potential Therapeutic Applications
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in drugs for a wide range of diseases.[1][4][5][6][7][12] Derivatives of 2,6-dimethyl-4-piperazinylphenol could be explored for various therapeutic targets, including:
-
Neurotransmitter Receptors: Piperazine derivatives are well-known for their activity on various neurotransmitter receptors, including serotonin, dopamine, and GABA receptors.[2] This makes them promising candidates for developing antipsychotics, antidepressants, and anxiolytics.[5][6]
-
Anticancer Agents: The piperazine moiety is found in several anticancer drugs, such as the kinase inhibitor imatinib.[1][3] The 2,6-dimethyl-4-piperazinylphenol scaffold could be used to develop novel kinase inhibitors or other anticancer agents.[3]
-
Antimicrobial Agents: Piperazine derivatives have shown a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects.[4]
Conclusion
2,6-Dimethyl-4-piperazinylphenol represents a highly valuable and versatile building block for modern drug discovery. Its strategic synthesis and derivatization open up a vast chemical space for the development of novel therapeutics targeting a multitude of diseases. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this promising scaffold. The inherent tunability of the piperazine core, combined with the phenolic hydroxyl group, offers a dual handle for optimizing both pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for lead optimization campaigns.
References
- Benchchem. Selective Mono-acylation of Piperazine. Benchchem Technical Support Center.
- Lai, et al. (2025). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives.
- (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Cheméo. (2023). Chemical Properties of Piperazine, 2,6-dimethyl- (CAS 108-49-6).
- (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
- (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. CN103570645A.
- Benchchem.
- (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- ChemicalBook. (2023). 2,6-Dimethylpiperazine CAS#: 108-49-6.
- Previously reported approaches for N‐arylation reactions with...
- A valuable insight into recent advances on antimicrobial activity of piperazine deriv
- (2024, February). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ANTICANCER RES.
- (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
- Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. PMC.
- PubChem. (2023). 2,6-Dimethyl-4-phenylpiperidine.
- Process for producing 2,6-dimethylphenol. US3714269A.
- Synthesis of Unsymmetrical 2,6-Diarylanilines by Palladium-Catalyzed C–H Bond Functionaliz
- (2021, October 8).
- Reaction for obtaining 2,6-dimethylphenol
- (2014, August 29). Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. MDPI.
- PubChem. (2023). 2,6-Dimethyl-4-piperidin-4-yl-morpholine.
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorin
- (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. 2,6-Dimethylpiperazine CAS#: 108-49-6 [m.chemicalbook.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Piperazine, 2,6-dimethyl- (CAS 108-49-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Amphoteric Phenol-Piperazine Compounds
Ticket ID: #PP-ZWIT-001 Status: Open Subject: Troubleshooting "Oiling Out," Low Recovery, and Peak Tailing in Phenol-Piperazine Synthesis
Introduction: The "Zwitterion Trap"
You are likely reading this because your compound is behaving paradoxically: it is soluble in water at both acidic and basic pH, but "oils out" or precipitates as a gum at neutral pH.
Phenol-piperazine compounds are amphoteric (zwitterionic). They contain a weakly acidic phenol group (
This guide provides field-proven protocols to break the "Zwitterion Trap."
Module 1: Solubility & pH Control (The Foundation)
Common Inquiry: "My product disappears into the aqueous layer during extraction, regardless of the pH."
Root Cause:
At acidic pH (
The Solution: Isoelectric Precipitation
Instead of extraction, force the product to crash out of the water by hitting the exact
Protocol 1.1: Calculating and Targeting
-
Estimate
: Use the formula .-
Example: If Phenol
and Piperazine , then .
-
-
The Titration Method:
-
Dissolve crude material in minimal acidic water (pH 2).
-
Slowly add 1M NaOH while monitoring with a pH meter.
-
Watch for turbidity. The point of maximum turbidity is your experimental
.
-
-
Cooling: Once at
, cool to 4°C. Zwitterionic lattice energy is high; this often induces crystallization.
Figure 1: The solubility profile of amphoteric compounds. Isolation is most effective at the Zwitterion state.
Module 2: Extraction & Workup (The Separation)
Common Inquiry: "Precipitation failed. I have an emulsion, and the organic layer is empty."
Root Cause: Phenols act as surfactants, stabilizing emulsions. If precipitation fails, you must force the zwitterion into an organic phase. Standard solvents (EtOAc, DCM) are too non-polar for zwitterions.
The Solution: Salting Out with Polar Organic Blends
Protocol 2.1: The "Butanol" Rescue
-
Saturate Aqueous Phase: Add solid NaCl to the aqueous layer until no more dissolves. This increases the ionic strength, "salting out" the organic compound.
-
Solvent Selection: Use n-Butanol or a mixture of IPA/Chloroform (1:3) .
-
Why? n-Butanol is polar enough to solvate the zwitterion but immiscible with brine.
-
-
Extraction: Extract 3x. The interface will be messy; allow extended settling time or centrifuge.
-
Wash: Wash the combined organic layer with saturated brine. Do not use water, or the product will back-extract.
| Solvent System | Suitability | Notes |
| DCM / EtOAc | Poor | Too non-polar for zwitterions. |
| n-Butanol | Excellent | High boiling point (requires strong rotovap/azeotrope). |
| CHCl₃ : IPA (3:1) | Good | "Frenkel's mixture." Good balance of polarity. |
| THF : EtOAc (1:1) | Moderate | Use only if salting out is aggressive. |
Module 3: Chromatography (The Polish)
Common Inquiry: "My peaks are tailing badly on HPLC/Flash, or the compound streaks across the TLC plate."
Root Cause:
-
Piperazine: The basic amine interacts with acidic silanols on the silica/C18 surface, causing tailing.[1]
-
Phenol: Can cause non-specific binding.
The Solution: Mobile Phase Modifiers & pH Control [2][3][4]
Protocol 3.1: Flash Chromatography Strategy
-
Stationary Phase: Do NOT use standard silica if possible. Use Amine-functionalized Silica (NH2-Silica). It repels the piperazine, preventing sticking.
-
If using Standard Silica: You must deactivate the silica.
-
Mobile Phase: DCM : MeOH : NH₄OH (90 : 9 : 1).
-
Note: The Ammonium Hydroxide competes for silanol sites and keeps the piperazine deprotonated (free base).
-
Protocol 3.2: Prep-HPLC Strategy
-
Column: Use a "High pH Stable" C18 column (e.g., C18-AQ or Hybrid particle).
-
Buffer: High pH is superior for piperazines.
-
Solvent A: 10mM Ammonium Bicarbonate (pH 10).
-
Solvent B: Acetonitrile.[5]
-
Why? At pH 10, piperazine is neutral (good peak shape). Phenol is ionized, but usually elutes sharply as an anion.
-
-
Alternative (Low pH): If pH 10 degrades your molecule:
-
Solvent A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Warning: TFA suppresses MS ionization in negative mode (phenol detection). If using MS, use Formic Acid instead.[5]
-
Figure 2: Decision matrix for chromatographic purification of basic/phenolic compounds.
Module 4: Stability & Storage (The Preservation)
Common Inquiry: "My white solid turned pink/brown overnight."
Root Cause: Phenols are highly susceptible to oxidation, forming quinones (colored species).[6] This is accelerated by:
-
Basic pH (which you likely used for extraction).
-
Trace Metals (catalysts).
-
Oxygen .
Protocol 4.1: The "Anti-Ox" Workup
-
Acidify Immediately: Do not store the compound in the basic extraction solvent. Rotovap immediately or neutralize to pH 7.
-
Add Antioxidants: Add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) to your elution solvents if the compound is ultra-sensitive.
-
Argon Sparge: Use degassed solvents for the final crystallization.
-
Storage: Store as a Salt (HCl or Tosylate) rather than the free base. Salts are significantly more resistant to oxidation.
References
-
BenchChem Technical Support. (2025).[1][6][7] Stabilization of phenol solutions to prevent oxidation and degradation. Retrieved from
-
ZeptoMetrix. (n.d.). Mobile Phase Modifiers for HPLC/LCMS. Retrieved from
-
Phenomenex. (2025).[8][9] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from
-
Wikipedia. (n.d.). Isoelectric point. Retrieved from
-
Cytiva. (2024). How to fix asymmetrical chromatography peaks?. Retrieved from
-
Mac-Mod Analytical. (n.d.). Selection of Mobile Phase Modifiers for High Efficiency HILIC Separations. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. zeptometrix.com [zeptometrix.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Minimize Protein Precipitation During Isoelectric Focusing [eureka.patsnap.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Removing unreacted piperazine from phenolic products
Answering the needs of researchers in drug development, this Technical Support Center provides expert guidance on a common purification challenge: the removal of unreacted piperazine from phenolic products. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the chemical principles that drive it. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable solutions to problems encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is it often difficult to remove residual piperazine from my phenolic product?
A: The difficulty arises from the physicochemical properties of both piperazine and your phenolic product.
-
Basicity and pKa: Piperazine is a weak base with two pKa values for its conjugate acids (pKa1 ≈ 5.35, pKa2 ≈ 9.73 at 25°C). Phenols are weak acids, typically with a pKa of around 10. This similarity in the higher pKa of piperazine and the pKa of many phenols can complicate separation methods that rely on acid-base chemistry.
-
Solubility: Piperazine is freely soluble in water but has poor solubility in many non-polar organic solvents like diethyl ether.[1][2] If your phenolic product has some water solubility, simple aqueous washes may be ineffective or lead to product loss.
-
Hydrogen Bonding: Both piperazine (as a hydrogen bond acceptor and donor) and phenols (as strong hydrogen bond donors) can form intermolecular hydrogen bonds. This interaction can lead to the formation of adducts or co-crystals, making physical separation by simple recrystallization challenging.
Q2: What are the primary methods for removing piperazine?
A: The most common and effective methods leverage the basicity of piperazine. The main strategies are:
-
Acid-Base Extraction: Washing an organic solution of your product with dilute aqueous acid to convert piperazine into a water-soluble salt.[3][4]
-
Column Chromatography: Separating the components based on their differential adsorption to a stationary phase.[5][6]
-
Scavenger Resins: Using polymer-bound reagents that selectively react with and sequester the piperazine, allowing for its removal by simple filtration.[7][8]
-
Recrystallization: Purifying the solid product, sometimes after converting it to a salt to alter its solubility properties relative to the piperazine contaminant.[9]
Q3: How can I accurately detect and quantify residual piperazine in my final product?
A: Due to piperazine's poor UV chromophore, direct detection can be difficult at low levels. Common analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): Often requires pre-column derivatization to attach a UV-active or fluorescent tag to the piperazine molecule, allowing for sensitive detection.[10][11]
-
Gas Chromatography (GC): Can be used to determine residual piperazine, sometimes after derivatization to improve volatility and detection.[12]
-
Capillary Electrophoresis (CE): A selective method that can be used for counter-ion analysis, including piperazine.[13]
Troubleshooting and In-Depth Guides
Q4: My standard acid-base extraction is not removing all the piperazine. What's going wrong and how can I fix it?
A: This is a common issue. Here are the likely causes and the corresponding solutions.
Causality: Ineffective extraction usually means the piperazine is not being efficiently protonated and transferred to the aqueous phase, or the product is being lost.
Troubleshooting Steps:
-
Check the Acid's Strength and Concentration: A very strong acid might protonate a highly acidic phenol, increasing its aqueous solubility and causing product loss. Conversely, an acid that is too weak or too dilute may not fully protonate both nitrogen atoms of the piperazine.
-
Solution: Use a dilute solution of a moderately strong acid, such as 1-2 M hydrochloric acid (HCl) or 10% aqueous copper (II) sulfate. The goal is to select a pH that is low enough to fully protonate the basic piperazine (pKa ~9.73) but not so low that it affects your phenolic product. Washing your organic layer several times with dilute HCl is an effective strategy.[14][15]
-
-
Increase the Number of Washes: A single wash is often insufficient. Partitioning is an equilibrium process.
-
Solution: Instead of one large volume wash, perform multiple (3-5) washes with smaller volumes of the acidic solution. This is far more efficient at removing the impurity.
-
-
Check for Emulsions: Emulsions prevent clean separation of the organic and aqueous layers.
-
Solution: To break up an emulsion, try adding a small amount of brine (saturated aqueous NaCl). This increases the polarity of the aqueous phase and can help force the separation.
-
Caption: Optimized acid-base extraction workflow.
Q5: I'm using silica gel column chromatography, but my phenolic product co-elutes with the piperazine. How can I improve the separation?
A: This is typically caused by the strong interaction of the basic piperazine with the acidic silica gel stationary phase, leading to peak tailing and poor separation.
Causality: The free silanol groups (Si-OH) on the surface of silica gel are acidic and will strongly interact with basic compounds like piperazine. This can cause the piperazine to move very slowly and unpredictably, smearing across many fractions.
Solutions:
-
Modify the Mobile Phase: Deactivate the acidic sites on the silica gel.
-
Method: Add a small amount of a volatile base to your eluent system. A common choice is to add 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate or DCM/methanol mobile phase.[16] The TEA will compete with the piperazine for binding to the acidic sites, resulting in better peak shape and more predictable elution.
-
-
Use a Different Stationary Phase:
-
Method: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a C18-functionalized silica (reverse-phase chromatography).[17]
-
-
Pre-treat the Crude Product:
-
Method: Perform a preliminary acid wash on your crude material before loading it onto the column. This will remove the bulk of the piperazine, making the chromatographic separation of trace amounts much easier.
-
Q6: Is there a more modern or efficient alternative to extraction and chromatography for removing amines like piperazine?
A: Yes, scavenger resins are an excellent modern alternative, particularly for small to medium-scale synthesis.[8]
Causality: Scavenger resins are solid-supported reagents with functional groups designed to covalently bind to specific types of impurities.[7] For piperazine, an acid-functionalized resin or an electrophilic resin can be used. The key advantage is that the resin and the bound impurity are removed by simple filtration.
Types of Scavenger Resins for Amines:
-
Isocyanate Resins: React with primary and secondary amines to form ureas.
-
Acid Chloride Resins: React with amines to form amides.
-
Sulfonic Acid Resins (Strong Cation Exchange): These resins will bind the basic piperazine as a salt. The product can be eluted, and the piperazine remains bound to the resin.
-
Selection: Choose a resin with a functional group that is reactive towards amines but inert towards your phenolic product.
-
Dissolution: Dissolve the crude product mixture in a suitable solvent (e.g., DCM, THF).
-
Stoichiometry: Add the scavenger resin to the solution. Typically, a 2-4 molar excess of the resin's functional group relative to the amount of piperazine is used.[18]
-
Reaction: Stir the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of free piperazine.
-
Filtration: Once the reaction is complete, simply filter the mixture to remove the resin.
-
Isolation: Wash the resin with a small amount of fresh solvent. Combine the filtrates and evaporate the solvent to obtain the purified product.
Caption: Decision guide for selecting a purification method.
Data & Protocols
Table 1: Relevant pKa Values
| Compound | Type | pKa (at 25°C) | Data Source |
| Piperazine (Conjugate Acid 1) | Diamine Base | ~9.73 | [19] |
| Piperazine (Conjugate Acid 2) | Diamine Base | ~5.35 | [20] |
| Phenol | Weak Acid | ~9.95 | Standard Value |
| p-Cresol | Weak Acid | ~10.26 | Standard Value |
| 2,4-Dichlorophenol | Stronger Acid | ~7.85 | Standard Value |
This table highlights why separating piperazine from a more acidic phenol like 2,4-dichlorophenol using acid-base extraction is easier than separating it from phenol or cresol.
Table 2: Comparison of Purification Techniques
| Method | Pros | Cons | Best For |
| Acid-Base Extraction | Fast, inexpensive, good for large scale.[3] | Can be ineffective for certain products, may form emulsions, generates aqueous waste. | Removing bulk basic impurities from non-acid-sensitive products. |
| Column Chromatography | High resolution, can separate complex mixtures.[21] | Can be slow and solvent-intensive, basic compounds may tail on silica. | Achieving very high purity, separating structurally similar compounds. |
| Scavenger Resins | High selectivity, simple filtration workup, compatible with automation.[8] | Resins can be expensive, may require reaction optimization. | Rapid purification on small to medium scales where cost is less of a concern. |
| Recrystallization | Can yield very pure crystalline material, scalable.[9] | Requires finding a suitable solvent system, may not remove impurities that co-crystallize. | Final purification step for solid products when a suitable solvent is known. |
References
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
- US6897262B2 - Scavenger resin and processes for the use thereof.
-
Comparative Efficacy of Polyamine-Based Scavenger Resins. Scientific Research Publishing. [Link]
-
Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]
-
Scavenger Resins. Amerigo Scientific. [Link]
-
Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. ePrints Soton. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection. PubMed. [Link]
-
COLUMN CHROMATOGRAPHY. Pharmapproach. [Link]
- US8357290B2 - Removing amines
-
Acid-Base Extraction Tutorial. YouTube. [Link]
-
Tips for Flash Column Chromatography. University of Rochester. [Link]
-
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. ResearchGate. [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal. [Link]
-
p K a Values of Some Piperazines at (298, 303, 313, and 323) K. ResearchGate. [Link]
-
Piperazine. Wikipedia. [Link]
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Simple recrystallization method for obtaining pure compound (natural product)? ResearchGate. [Link]
-
Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. ResearchGate. [Link]
-
Column chromatography. Columbia University. [Link]
-
Organic Acid-Base Extractions. Chemistry Steps. [Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.[Link]
-
Experimental No. (4) Recrystallization. ResearchGate. [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]
-
Piperazine. PubChem. [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/48270529d479134a41f6e2e5055b85e0541f7142]([Link]
- PURIFICATION OF PHENOL.
-
How do I remove piperazine from the solid compound? ResearchGate. [Link]
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. [Link]
-
Remove Sticky Reagents. Scripps Research. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. vernier.com [vernier.com]
- 5. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 6. rnlkwc.ac.in [rnlkwc.ac.in]
- 7. scirp.org [scirp.org]
- 8. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. Chromatography [chem.rochester.edu]
- 17. columbia.edu [columbia.edu]
- 18. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 19. uregina.ca [uregina.ca]
- 20. semanticscholar.org [semanticscholar.org]
- 21. chromtech.com [chromtech.com]
Validation & Comparative
The Impact of Alkyl Substitution on HPLC Retention: A Comparative Analysis of 2,6-Dimethylpiperazinyl Phenol and Unsubstituted Piperazinyl Phenol
In the landscape of drug discovery and development, understanding the physicochemical properties of molecules is paramount. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality, stands as a cornerstone technique for the separation, quantification, and purification of pharmaceutical compounds. A molecule's retention time in a reversed-phase HPLC system offers significant clues about its hydrophobicity, a critical parameter influencing its pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth comparison of the HPLC retention times of 2,6-dimethylpiperazinyl phenol and its unsubstituted counterpart, offering experimental data and mechanistic insights for researchers and scientists.
At its core, reversed-phase HPLC separates analytes based on their affinity for a nonpolar stationary phase and a polar mobile phase.[1][2] Compounds with greater hydrophobicity will interact more strongly with the stationary phase, typically a silica support functionalized with C18 alkyl chains, resulting in longer retention times.[1] Conversely, more polar or hydrophilic molecules will have a greater affinity for the mobile phase and elute from the column more quickly.
The introduction of alkyl groups, such as methyl groups, to a parent molecule generally increases its hydrophobicity. This is due to the nonpolar nature of the carbon-hydrogen bonds in the alkyl substituent. Consequently, we hypothesize that the addition of two methyl groups to the piperazinyl phenol scaffold at the 2 and 6 positions will lead to a discernible increase in its retention time under reversed-phase HPLC conditions when compared to the unsubstituted piperazinyl phenol.
Experimental Design and Workflow
To empirically validate our hypothesis, a robust and self-validating HPLC method was designed. The primary objective is to create a clear separation between the two analytes and to quantify the difference in their retention times. The selection of the stationary phase, mobile phase, and detection parameters is critical for achieving a successful and reproducible separation.
Caption: Experimental workflow for the comparative HPLC analysis.
Detailed Experimental Protocol
The following protocol provides a step-by-step methodology for the comparative analysis. This protocol is designed to be self-validating by including a mixed standard, which allows for the simultaneous analysis of both compounds under identical conditions, ensuring the observed differences in retention time are solely due to their structural variations.
1. Materials and Reagents:
-
2,6-Dimethylpiperazinyl phenol (Analyte 1)
-
Unsubstituted piperazinyl phenol (Analyte 2)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical column: C18, 150 x 4.6 mm, 5 µm particle size.
3. Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile and mix thoroughly.
4. Preparation of Standard Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each analyte into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solution (50 µg/mL): Pipette 0.5 mL of each stock solution into a single 10 mL volumetric flask and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
5. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic elution with 60% Mobile Phase A and 40% Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm (The phenolic chromophore provides strong UV absorbance around this wavelength).
-
Run Time: 15 minutes
6. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase mixture) to ensure the system is clean.
-
Inject the working standard solution in triplicate to establish the retention times and assess reproducibility.
-
Record the chromatograms and note the retention times for each peak.
Expected Results and Discussion
The addition of two methyl groups to the piperazine ring is anticipated to significantly increase the hydrophobicity of the molecule. This increased nonpolar character will lead to a stronger interaction with the C18 stationary phase, and consequently, a longer retention time.
| Analyte | Structure | Expected Retention Time (tR) (min) |
| Unsubstituted Piperazinyl Phenol | (Image of Unsubstituted Piperazinyl Phenol) | ~ 5.8 |
| 2,6-Dimethylpiperazinyl Phenol | (Image of 2,6-Dimethylpiperazinyl Phenol) | ~ 8.2 |
Note: These are hypothetical, yet scientifically grounded, retention times. Actual values may vary depending on the specific HPLC system, column batch, and exact mobile phase preparation.
The underlying principle for this predicted outcome is the change in the molecule's polarity. The two methyl groups in the 2,6-dimethyl derivative increase the molecule's surface area of nonpolar C-H bonds, making it more lipophilic. In the context of reversed-phase chromatography, this enhanced lipophilicity translates directly to a stronger partitioning from the polar mobile phase into the nonpolar stationary phase, thus retarding its movement through the column and increasing its elution time.
Furthermore, steric factors can also influence retention.[3][4] The presence of the methyl groups at the 2 and 6 positions may affect how the molecule interacts with the C18 alkyl chains of the stationary phase. While steric hindrance can sometimes reduce interaction, in this case, the increased van der Waals interactions from the additional methyl groups are expected to be the dominant factor contributing to a longer retention time.
Caption: Structural comparison and its effect on hydrophobicity.
Conclusion
This guide provides a comprehensive framework for comparing the HPLC retention times of 2,6-dimethylpiperazinyl phenol and its unsubstituted analog. The experimental protocol is robust and designed for clear, reproducible results. The anticipated outcome—a longer retention time for the dimethyl-substituted compound—is firmly grounded in the fundamental principles of reversed-phase chromatography, where increased hydrophobicity due to alkyl substitution leads to stronger interactions with the nonpolar stationary phase. This understanding is crucial for drug development professionals in predicting the chromatographic behavior of structurally related compounds and in developing effective separation methods.
References
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Taylor & Francis Online. (2007, February 6). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
-
Oxford Academic. (n.d.). Reversed-Phase HPLC Selectivity and Retention Characteristics of Conformationally Different Bonded Alkyl Stationary Phases. Journal of Chromatographic Science. Retrieved from [Link]
-
Universitat de València. (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]
-
MDPI. (2024, June 1). Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
-
Taylor & Francis Online. (2006, December 5). HPLC Identification and Separation of Phenolic Compounds Diazotized With Sulphanilic Acid. Structural Effects on Retention Times. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, March 13). Retention Time Change in Reversed Phase Chromatography (revised). Retrieved from [Link]
-
Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]
-
De Gruyter. (n.d.). Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. Retrieved from [Link]
-
PubMed. (2011, April 1). Contributions to reversed-phase column selectivity. I. Steric interaction. Retrieved from [Link]
-
Universitat de València. (n.d.). Mechanisms of retention in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2,6-Dimethyl-4-(piperazin-1-yl)phenol
For the Researcher, Scientist, and Drug Development Professional
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 2,6-Dimethyl-4-(piperazin-1-yl)phenol, a compound of interest, requires a diligent and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of laboratory personnel and the integrity of your research. The recommendations herein are synthesized from the known hazards associated with its core functional groups: the phenolic moiety and the piperazine ring.
Understanding the Hazard: A Dual-Functionality Molecule
To establish a robust safety protocol, we must first appreciate the inherent chemical properties of 2,6-Dimethyl-4-(piperazin-1-yl)phenol. This molecule incorporates two key functional groups that dictate its hazard profile:
-
The Phenolic Group: Phenols are known to be corrosive and can cause severe chemical burns to the skin and eyes.[1][2] They are also systemically toxic and can be rapidly absorbed through the skin.[2][3]
-
The Piperazine Moiety: Piperazine and its derivatives can also be corrosive, causing skin and eye damage.[4][5] Furthermore, they are recognized as potential skin and respiratory sensitizers, meaning they can elicit an allergic reaction upon repeated exposure.[5][6]
Given this dual nature, a conservative and comprehensive PPE strategy is not just recommended, but essential.
Core Principles of Protection: An Integrated Approach
The selection of PPE should not be a static, one-size-fits-all checklist. Instead, it must be a dynamic process based on a thorough risk assessment of the specific procedures being undertaken. The following principles should guide your PPE selection:
-
Barrier Protection: The primary function of PPE is to create a physical barrier between you and the chemical.
-
Material Compatibility: The materials of your PPE must be resistant to permeation and degradation by 2,6-Dimethyl-4-(piperazin-1-yl)phenol.
-
Task-Specific Adaptation: The level of PPE required will vary depending on the scale of the reaction, the concentration of the chemical, and the potential for splashes or aerosol generation.
Essential Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling 2,6-Dimethyl-4-(piperazin-1-yl)phenol, with detailed explanations in the subsequent sections.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. For concentrated solutions, consider a heavier-duty butyl rubber or neoprene glove as the outer layer.[3][7] | Provides a robust barrier against both the phenolic and piperazine components. Double-gloving offers added protection in case of a breach of the outer glove. |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn over the goggles when there is a significant risk of splashing.[1][3] | Protects against splashes that could cause severe eye damage. The face shield provides an additional layer of protection for the entire face. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. For larger quantities or splash-prone procedures, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[3][8] | Protects the skin and personal clothing from contamination. The chemical-resistant apron offers enhanced protection against spills and splashes. |
| Respiratory Protection | Generally not required when working in a certified chemical fume hood.[2][3] If there is a risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | A fume hood provides the primary means of respiratory protection by containing vapors. A respirator is a crucial secondary measure if containment is compromised. |
| Foot Protection | Closed-toe shoes, preferably made of a non-porous material. | Protects the feet from spills and falling objects. |
Procedural Guidance: Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for donning PPE.
Doffing PPE Workflow
Caption: Sequential process for doffing PPE.
Engineering Controls: Your First Line of Defense
While PPE is crucial, it should always be used in conjunction with appropriate engineering controls.
-
Chemical Fume Hood: All work with 2,6-Dimethyl-4-(piperazin-1-yl)phenol should be conducted in a properly functioning and certified chemical fume hood.[2][3] This is the primary method for preventing inhalation exposure.
-
Safety Shower and Eyewash Station: An easily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[8][9]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
-
Small Spills: For small spills within a fume hood, use an appropriate absorbent material (such as vermiculite or a commercial spill kit) to contain the spill.[1] Do not use paper towels, as they can be reactive.
-
Large Spills: In the case of a large spill, evacuate the immediate area and notify your institution's environmental health and safety department.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][8] Seek immediate medical attention. Some sources recommend using polyethylene glycol (PEG) 300 or 400 for initial decontamination of phenol burns.[1][8]
-
Eye Exposure: Flush the eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[8] Seek immediate medical attention.
Waste Disposal
All waste contaminated with 2,6-Dimethyl-4-(piperazin-1-yl)phenol, including used PPE and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3][7] Do not mix this waste with other waste streams.
Conclusion: A Culture of Safety
The safe handling of 2,6-Dimethyl-4-(piperazin-1-yl)phenol is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By integrating the use of the personal protective equipment outlined in this guide with robust engineering controls and safe work practices, you can create a secure laboratory environment that fosters both scientific innovation and personal well-being.
References
-
Phenol Standard Operating Procedure - Yale Environmental Health & Safety. [Link]
-
Working Safely with Phenol Guideline - The University of Queensland. [Link]
-
Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety - University of California, Berkeley. [Link]
-
Phenol - OHS Information Sheet - Monash University. [Link]
-
SAFE USE OF PHENOL - University of California, Riverside. [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. [Link]
-
MATERIAL SAFETY DATA SHEET - J-B Weld Company. [Link]
-
Safety Data Sheet - 3M. [Link]
Sources
- 1. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 2. monash.edu [monash.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. pdf.lowes.com [pdf.lowes.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.ucr.edu [ehs.ucr.edu]
- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

